N-(3-{[(4-methylphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)nicotinamide
Description
The compound “N-(3-{[(4-methylphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)nicotinamide” is a structurally complex molecule featuring a 5,6-dihydro-4H-cyclopenta[b]thiophene core substituted with a nicotinamide moiety and a 4-methylphenylcarbamoyl group. This scaffold combines a bicyclic thiophene system with amide linkages, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
N-[3-[(4-methylphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-13-7-9-15(10-8-13)23-20(26)18-16-5-2-6-17(16)27-21(18)24-19(25)14-4-3-11-22-12-14/h3-4,7-12H,2,5-6H2,1H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNORQITCMARMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCC3)NC(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-{[(4-methylphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)nicotinamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse scientific literature.
The compound has the following chemical characteristics:
- Molecular Formula : C20H22N2O2S
- Molecular Weight : 350.47 g/mol
- CAS Number : 301357-87-9
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include coupling reactions and cyclization processes. Specific synthetic routes have not been detailed in the available literature, but similar compounds often utilize methodologies involving amide bond formation and thienyl derivatives.
Antitumor Activity
Research indicates that compounds with structural similarities to this compound exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies on related compounds have demonstrated:
- Cytotoxicity : Significant inhibition of cell viability in cancer cell lines (e.g., B16-F10, HT29, Hep G2) with apoptosis rates ranging from 40% to 85% depending on the specific derivative tested .
| Compound | Cell Line | Apoptosis Rate (%) | IC50 (µM) |
|---|---|---|---|
| MA-Coumarin 1 | B16-F10 | 85% | 12 |
| MA-Coumarin 4 | HT29 | 58% | 15 |
| MA-Coumarin 7 | Hep G2 | 76% | 10 |
These findings suggest that the compound may induce apoptosis through intrinsic pathways involving mitochondrial membrane potential disruption, leading to cell cycle arrest predominantly in the G0/G1 phase .
The mechanisms underlying the biological activity of this compound appear to involve:
- Apoptosis Induction : The compound can trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
- Cell Cycle Arrest : It has been observed to cause significant cell cycle arrest in the G0/G1 phase, indicating a potential role as a cytostatic agent .
- Mitochondrial Dysfunction : Changes in mitochondrial membrane potential (MMP) have been linked to its cytotoxic effects, suggesting that mitochondrial integrity is compromised during treatment .
Case Studies
Several studies have investigated the biological activity of related compounds with similar structural motifs:
- Study on Triterpene–Coumarin Conjugates : This research highlighted that certain derivatives exhibited strong apoptotic effects across multiple cancer cell lines, reinforcing the idea that structural modifications can enhance biological activity .
- BTK Inhibitors Development : Although focused on a different class of compounds, this study emphasizes the importance of structure-based design in developing potent inhibitors with selective biological activity against specific targets like BTK (Bruton’s tyrosine kinase) .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural similarities with the target molecule, differing primarily in substituents and functional groups:
Physicochemical Properties
- Thermal Stability : Analogs like compound 4a (decomposition temperature >175°C) and 4c (>231°C) exhibit high thermal stability, attributed to rigid bicyclic cores and strong amide bonds . The target compound’s stability is expected to be comparable due to its similar scaffold.
- Solubility: The presence of polar groups (e.g., cyano in compound 4a and 4c) improves aqueous solubility, while hydrophobic substituents (e.g., 4-methylphenyl in the target compound) may reduce it .
Key Research Findings
Substituent Effects : Halogenated or electron-deficient groups (e.g., Cl, Br) enhance bioactivity but may increase toxicity. The target compound’s 4-methylphenyl group balances hydrophobicity and safety .
Synthetic Flexibility : Modular synthesis allows for rapid diversification of the cyclopenta[b]thiophene core, enabling structure-activity relationship (SAR) studies .
Stability vs. Reactivity : High decomposition temperatures (>175°C) suggest suitability for formulation under standard conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
